2-Chloromethyl Dabigatran Etexilate
Description
Properties
Molecular Formula |
C₃₆H₄₃ClN₆O₅ |
|---|---|
Molecular Weight |
675.22 |
Synonyms |
Ethyl 3-(2-(((chloromethyl)(4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-indole-5-carboxamido)propanoate; Dabigatran Etexiliate Impurity I; |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethyl Dabigatran Etexilate
Precursor Compounds and Starting Materials for Benzimidazole (B57391) Ring Formation
The formation of the central benzimidazole ring is a critical step that relies on specifically substituted benzene (B151609) derivatives. The primary starting material cited in multiple synthetic routes is 3-amino-4-methylamino benzoic acid . google.comepo.orggoogleapis.com This precursor contains the necessary amine functionalities ortho to each other, which are essential for the subsequent cyclization reaction to form the imidazole (B134444) portion of the benzimidazole system.
A different, more convergent strategy involves ethyl-3-((3-amino-4-(methylamino)benzoyl)(pyridine-2-yl)amino)propanoate as a key intermediate. derpharmachemica.com This compound already contains a significant portion of the final molecule, and the benzimidazole ring is formed later in the synthetic sequence. derpharmachemica.com
| Precursor Compound | Role in Synthesis |
| 3-Amino-4-methylamino benzoic acid | Primary starting material for benzimidazole ring formation. google.comepo.org |
| 4-Methylamino-3-nitrobenzoic acid | Alternative starting material requiring subsequent nitro group reduction. google.com |
| Chloroacetyl chloride | Reagent for cyclization and simultaneous introduction of the chloromethyl group. google.comepo.org |
Cyclization and Chloromethylation Reactions for 2-Chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic Acid Synthesis
The synthesis of the key intermediate, 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid , is efficiently achieved through a cyclization reaction. google.comepo.org This transformation involves reacting the precursor, 3-amino-4-methylamino benzoic acid, with chloroacetyl chloride. google.comepo.orggoogleapis.com This step is notable as it accomplishes both the formation of the imidazole ring and the introduction of the 2-chloromethyl substituent in a single operation.
The reaction conditions for this cyclization can be controlled to optimize the outcome. Patented procedures describe reaction temperatures ranging from 50-150°C, with a preferred range of 50-70°C, and reaction times of 1-24 hours, preferably 1-3 hours. googleapis.com Following the reaction, purification of the product is crucial. One reported method involves dissolving the crude product in a water/acetonitrile (B52724) mixture and adjusting the pH to 4-5 with aqueous sodium hydroxide (B78521) to precipitate the purified carboxylic acid. epo.org
| Parameter | Value | Reference |
| Product | 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid | epo.org |
| Calculated Yield | 87.7% | epo.org |
| Purity (Post-purification) | 99.29% | epo.org |
Acyl Chloride Formation from Carboxylic Acid Intermediate
To facilitate the subsequent condensation reaction, the carboxylic acid group of the benzimidazole intermediate must be activated. This is typically achieved by converting it into a more reactive acyl chloride. wikipedia.org The compound formed is 2-chloromethyl-1-methyl-1H-benzimidazole-5-formyl chloride . google.comepo.org
Several chlorinating agents are suitable for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride being commonly employed in laboratory and industrial settings. google.comepo.orgwikipedia.org The reaction is often performed in an inert organic solvent such as dichloromethane, dichloroethane, or ethyl acetate (B1210297). google.comepo.orggoogleapis.com In one specific example, 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid is treated with thionyl chloride in dichloroethane with a catalytic amount of dimethylformamide (DMF). epo.org The resulting acyl chloride solution is often used directly in the subsequent step without isolation, assuming a quantitative conversion for calculation purposes. epo.org
| Chlorinating Agent | Common Solvents |
| Thionyl chloride | Dichloroethane, Methylene dichloride google.comepo.org |
| Oxalyl chloride | Methylene dichloride, Ethyl acetate google.comwikipedia.org |
| Chloro-carbonic ester | Acetonitrile, Ethyl acetate google.comgoogleapis.com |
Condensation Reactions with Aminopropanoate Derivatives to Form 2-Chloromethyl Dabigatran (B194492) Etexilate
The previously formed acyl chloride is a highly reactive intermediate that readily undergoes condensation with an appropriate amine. In this synthesis, 2-chloromethyl-1-methyl-1H-benzimidazole-5-formyl chloride is reacted with 3-(pyridine-2-yl) aminopropionic acid ethyl ester . google.comepo.org This reaction forms an amide bond, coupling the two key fragments and yielding the target intermediate, N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-yl)-3-aminopropionic acid ethyl ester . google.comepo.org This compound contains the core structure that, in later steps not covered here, is converted into Dabigatran Etexilate.
An alternative, convergent synthetic process has also been developed. derpharmachemica.com In this route, the benzimidazole ring is formed at a different stage. The synthesis involves reacting ethyl-3-((3-amino-4-(methylamino)benzoyl)(pyridine-2-yl)amino)propanoate with 2-(4-cyanophenyl amino) acetic acid in the presence of 1,1'-carbonyldiimidazole. This method constructs the benzimidazole ring by cyclizing onto the pre-formed side chain, showcasing a different strategic approach to the molecule. derpharmachemica.com
Optimization Strategies in Synthetic Routes to Enhance Purity and Yield
Throughout the synthesis, various strategies are employed to maximize the yield and ensure high purity of the intermediates and final product. These optimizations are critical for efficient and scalable production.
Purification by pH Adjustment: As mentioned, the purity of 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid can be significantly enhanced by controlled precipitation, adjusting the pH to a range of 4-5 to isolate the product with a purity exceeding 99%. epo.org
Intermediate Salt Formation: In some process variations, intermediates are isolated as stable, crystalline salts to facilitate purification. For example, an intermediate can be treated with oxalic acid dihydrate to form a crystalline oxalate (B1200264) salt, which can be easily filtered and washed, leading to a high-purity solid with a reported yield of 80.5%. derpharmachemica.com
Recrystallization: Recrystallization is a standard technique used to purify solid compounds. The final Dabigatran Etexilate base is often purified by recrystallization from a solvent like ethyl acetate before its conversion to the mesylate salt. chemicalbook.com This step is crucial for removing impurities and can result in yields of 90-98% for the final salt formation step. chemicalbook.com
Alternative Reagents: The choice of reagents can have a substantial impact on the impurity profile. One improved process avoids the use of n-hexyl chloroformate, which can generate several impurities. Instead, it utilizes a novel synthon, n-hexyl-4-nitrophenyl carbonate , which reportedly eliminates the formation of these byproducts. nih.gov
Process Parameter Optimization: Modern methods like Design of Experiment (DoE) have been used to optimize reaction conditions. For instance, the Pinner reaction, used to create a key amidine intermediate in some synthetic routes, was optimized using DoE software to identify critical process parameters, achieving a 97% yield. nih.gov
| Optimization Strategy | Description | Benefit |
| Controlled Precipitation | Adjusting the pH to selectively precipitate the desired compound. epo.org | High purity (>99%) of carboxylic acid intermediate. epo.org |
| Intermediate Salt Formation | Isolating an intermediate as a crystalline salt (e.g., oxalate). derpharmachemica.com | Enhanced purification and handling. derpharmachemica.com |
| Recrystallization | Purifying a solid by dissolving it in a hot solvent and cooling to crystallize. chemicalbook.com | High purity of final base before salt formation. chemicalbook.com |
| Use of Novel Synthons | Employing alternative reagents like n-hexyl-4-nitrophenyl carbonate. nih.gov | Reduced formation of specific impurities. nih.gov |
| Design of Experiment (DoE) | Statistical method to optimize reaction parameters. nih.gov | Maximized yield (e.g., 97%) for specific steps. nih.gov |
Stereochemical Control and Regioselectivity in Synthesis (if applicable, general academic point)
The molecular structure of Dabigatran Etexilate is achiral, meaning it does not possess any stereocenters. Consequently, the synthesis does not require steps for stereochemical control, and issues of enantiomeric or diastereomeric purity are not applicable.
However, regioselectivity is a critical consideration in the synthesis. Regioselectivity refers to the control of which position on a molecule reacts. In this synthesis, two key examples of regioselectivity are:
Benzimidazole Ring Formation: The cyclization of 3-amino-4-methylamino benzoic acid with chloroacetyl chloride must proceed in a specific orientation to yield the desired 1-methyl-1H-benzimidazole isomer. The inherent reactivity of the secondary methylamino group versus the primary amino group directs the N-methylation to the desired position.
Amide Bond Formation: During the condensation step, the acyl chloride must react with the secondary amine of the 3-(pyridine-2-yl) aminopropionic acid ethyl ester derivative, not with the nitrogen atom within the pyridine (B92270) ring. The higher nucleophilicity of the secondary amine compared to the aromatic pyridine nitrogen ensures this selective reaction occurs.
While stereochemistry is not a factor for Dabigatran Etexilate itself, it is a crucial aspect in the synthesis of other structurally related benzimidazole derivatives. For example, in the development of certain 5-HT3 receptor antagonists based on a benzimidazole core, the biological activity was found to be highly dependent on the stereochemistry (e.g., endo vs. exo isomers) of substituents on the molecule. nih.gov This highlights that for this class of compounds, precise control of stereochemistry can be paramount for achieving the desired pharmacological effect. nih.gov
Analytical Chemistry and Characterization of 2 Chloromethyl Dabigatran Etexilate
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are indispensable for separating 2-Chloromethyl Dabigatran (B194492) Etexilate from the API and other related substances. gentechscientific.com The choice of method depends on the specific analytical goal, whether it is routine impurity profiling, structural elucidation, or the analysis of volatile by-products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile and thermally labile compounds like Dabigatran Etexilate and its impurities. gentechscientific.com Developing a robust, stability-indicating HPLC method is critical for impurity profiling.
Several studies have focused on developing and validating reversed-phase HPLC (RP-HPLC) methods for the determination of Dabigatran Etexilate and its related substances. scholarsresearchlibrary.comresearchgate.net These methods typically employ a C18 column and a gradient elution program with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier like acetonitrile (B52724). scholarsresearchlibrary.comresearchgate.net
Method Development and Validation: A typical RP-HPLC method for impurity profiling of Dabigatran Etexilate involves:
Column: An octadecyl silane (B1218182) (C18) column is commonly used for the separation. scholarsresearchlibrary.comresearchgate.net
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent (acetonitrile) concentration. This allows for the effective separation of compounds with a wide range of polarities. scholarsresearchlibrary.comnih.gov For instance, a method might use a phosphate buffer (pH 3.0) as mobile phase A and acetonitrile as mobile phase B. scholarsresearchlibrary.com
Detection: UV detection is typically set at a wavelength where both the API and its impurities exhibit significant absorbance, for instance, at 220 nm or 225 nm. scholarsresearchlibrary.comresearchgate.netactascientific.com
Validation: The method must be validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. scholarsresearchlibrary.com The limit of detection (LOD) and limit of quantification (LOQ) are also established to ensure the method's sensitivity for detecting trace impurities. researchgate.net
Research Findings: Studies have successfully developed and validated HPLC methods capable of separating Dabigatran Etexilate from numerous process-related impurities and degradation products. scholarsresearchlibrary.comnih.gov For example, one study reported a gradient RP-HPLC method that separated eight related substances of Dabigatran Etexilate Mesylate. scholarsresearchlibrary.com Another study developed an RP-HPLC method for the quantitative determination of Dabigatran Etexilate and its impurities in pharmaceutical dosage forms, highlighting the method's precision and accuracy. researchgate.net The development of these methods is often supported by Quality-by-Design (QbD) principles to ensure robustness. nih.gov
Interactive Data Table: Example HPLC Method Parameters for Dabigatran Etexilate Impurity Profiling
| Parameter | Condition | Reference |
| Column | Inertsil ODS-4, 250mm x 4.6mm, 5µm | scholarsresearchlibrary.com |
| Mobile Phase A | Potassium dihydrogen orthophosphate buffer (pH 3.0) | scholarsresearchlibrary.com |
| Mobile Phase B | Acetonitrile | scholarsresearchlibrary.com |
| Flow Rate | 1.0 mL/min | scholarsresearchlibrary.comresearchgate.net |
| Detection | UV at 220 nm | scholarsresearchlibrary.com |
| Injection Volume | 10 µL | scholarsresearchlibrary.com |
| Column Temperature | 25°C | scholarsresearchlibrary.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for the structural elucidation and quantification of impurities like 2-Chloromethyl Dabigatran Etexilate. actascientific.comnih.gov
Structural Elucidation: LC-MS/MS provides molecular weight information and fragmentation patterns of the separated compounds. researchgate.net This data is crucial for identifying unknown impurities and confirming the structures of known ones. High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, enabling the determination of elemental compositions. researchgate.net Studies on Dabigatran Etexilate have utilized LC-MS/MS to identify and characterize degradation products formed under various stress conditions. researchgate.net
Quantification: LC-MS/MS is also a highly sensitive and selective technique for quantifying trace levels of compounds in complex matrices. endotell.ch It is considered the gold standard for measuring Dabigatran concentrations in plasma. endotell.ch A developed LC-MS/MS assay for the determination of Dabigatran Etexilate and its active metabolites in human plasma demonstrated a linear concentration range of 1.00-600.00 ng/mL. nih.gov
Research Findings: Research has demonstrated the successful application of LC-MS for the analysis of Dabigatran and its impurities in both API and pharmaceutical dosage forms. actascientific.com One study developed a sensitive and validated LC-MS method for the analysis of Dabigatran and its three main impurities, characterizing them by ESI-MS. actascientific.com Another study used LC coupled with multi-stage high-resolution mass spectrometry to identify major degradation pathways of Dabigatran Etexilate. researchgate.net
Interactive Data Table: Example LC-MS/MS Parameters for Dabigatran Analysis
| Parameter | Condition | Reference |
| Chromatographic Separation | RP-HPLC with acetonitrile:water (30:70, v/v), pH 3.0 | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | actascientific.comnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Linear Concentration Range | 1.00-600.00 ng/mL for Dabigatran Etexilate and its metabolite | nih.gov |
Gas Chromatography (GC) for Volatile By-products or Residual Solvents (general academic point)
The synthesis of complex molecules like Dabigatran Etexilate often involves the use of various organic solvents. chemicalbook.com These solvents must be removed to acceptable levels as defined by regulatory guidelines (e.g., ICH Q3C). GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for this analysis. scirp.orgamazonaws.com Headspace GC is a common sample introduction technique used for residual solvent analysis in pharmaceuticals. scirp.org
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure of a compound and are used to confirm the identity of impurities like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (general academic point)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the elucidation of molecular structures. veeprho.com It provides detailed information about the chemical environment of atoms (primarily hydrogen and carbon) within a molecule, allowing for the determination of connectivity and stereochemistry. veeprho.com In pharmaceutical analysis, NMR is invaluable for the identification and characterization of impurities, even in complex mixtures. nih.gov
For an impurity like this compound, 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments would be used to definitively confirm its structure. The data obtained would be compared with the spectrum of the main compound, Dabigatran Etexilate, to identify the structural differences. While sample preparation can be straightforward, a sufficient quantity of the isolated impurity is often required for detailed analysis. youtube.com
Infrared (IR) and Raman Spectroscopy (general academic point)
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. americanpharmaceuticalreview.comnih.gov These techniques are complementary and can be used for the identification and characterization of pharmaceutical substances and their impurities. nih.goviris-eng.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nih.gov The resulting spectrum is a unique fingerprint of the molecule, showing characteristic absorption bands for different functional groups (e.g., C=O, N-H, C-Cl).
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light (from a laser). iris-eng.com It also provides information about molecular vibrations and is particularly useful for analyzing aqueous samples, as water is a weak Raman scatterer. nih.gov
For this compound, IR and Raman spectroscopy could be used to confirm the presence of key functional groups and to differentiate it from Dabigatran Etexilate and other related impurities. The presence of a C-Cl stretching vibration, for example, would be a key indicator for this specific impurity. These techniques are often used in conjunction with other analytical methods for a comprehensive characterization. thermofisher.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative determination of pharmaceutical compounds, including dabigatran etexilate and its related substances. The principle of this method is based on the measurement of light absorption by the analyte in the UV-Vis region of the electromagnetic spectrum, which is directly proportional to its concentration. While specific UV-Vis spectrophotometric methods for the direct quantification of this compound are not extensively detailed in publicly available literature, the methods developed for the parent drug, Dabigatran Etexilate Mesylate (DEM), provide a strong basis for its analysis.
The chromophoric system of the dabigatran molecule, which includes the benzimidazole (B57391) and pyridine (B92270) rings, allows for strong UV absorbance. The quantification of DEM has been successfully performed using various solvents, with the selection of the solvent being a critical parameter that can influence the wavelength of maximum absorbance (λmax). For instance, studies have reported a λmax of 226 nm when using methanol (B129727) as the solvent. newdrugapprovals.orgijpar.com Other developed methods have identified different absorbance maxima, such as 225 nm and 310 nm, often employing mobile phases from liquid chromatography, like acetonitrile and water mixtures, as the solvent. researchgate.netactascientific.com Another study established a method using acetonitrile (ACN) as the solvent, identifying a λmax at 313 nm. googleapis.com
For the quantification of this compound, a similar approach would be undertaken. A standard solution of the purified compound would be scanned across the 200-400 nm range to determine its specific λmax. It is anticipated that the substitution of the bulky aromatic side chain at the 2-position of the benzimidazole with a chloromethyl group would alter the electronic transitions and thus shift the λmax compared to the parent dabigatran etexilate. Once the optimal wavelength is determined, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The linearity of the method is established within a specific concentration range, which for DEM has been reported to be between 2-10 µg/mL and 3-15 µg/mL in different studies. newdrugapprovals.orggoogleapis.com The concentration of this compound in a sample solution can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
The validation of the UV-Vis spectrophotometric method, in accordance with International Conference on Harmonisation (ICH) guidelines, would ensure its accuracy, precision, linearity, and robustness for the intended analytical application. ijpar.comresearchgate.net
Table 1: Examples of UV-Vis Spectrophotometric Methods for Dabigatran Etexilate Mesylate (DEM)
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Analyte | Dabigatran Etexilate Mesylate | Dabigatran Etexilate | Dabigatran Etexilate |
| Solvent | Methanol | Acetonitrile | Water/Acetonitrile |
| λmax | 226 nm ijpar.com | 313 nm googleapis.com | 225 nm actascientific.com |
| Linearity Range | 2-10 µg/mL ijpar.com | 3-15 µg/mL googleapis.com | 2-10 µg/mL (for impurities) actascientific.com |
| Correlation Coefficient (R²) | 0.999 ijpar.com | 0.999 googleapis.com | N/A |
Impurity Reference Standard Preparation and Qualification
The preparation and qualification of impurity reference standards are critical for the quality control of active pharmaceutical ingredients (APIs). These standards are used to identify and quantify impurities in drug substances and products, ensuring their safety and efficacy. For dabigatran etexilate, various process-related impurities and degradation products can arise, necessitating the synthesis and characterization of corresponding reference standards. This compound is considered a potential process-related impurity or a key intermediate in the synthesis of dabigatran etexilate.
Preparation (Synthesis)
The synthesis of a reference standard for this compound is not explicitly detailed as a final product in the literature, but its role as a key synthetic intermediate is documented. Patent literature describes the synthesis of dabigatran etexilate by reacting an intermediate, Ethyl-3-{[(2-halomethyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino} propanoate, with 4-aminobenzamidine-N-hexyl-carbamate. googleapis.com The "halomethyl" intermediate, where halo is chloro, corresponds to the structure of this compound.
The synthesis of this intermediate would likely follow a pathway similar to that of dabigatran itself, diverging at the point of forming the benzimidazole ring. A plausible synthetic route could involve:
Coupling of 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate.
Reduction of the nitro group to an amino group, forming ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate. derpharmachemica.com
Ring closure (cyclization) of this diamine intermediate with a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic acid, under appropriate conditions to form the 2-chloromethyl-1-methyl-1H-benzimidazole ring system.
Following the synthesis, purification is essential to ensure the high purity required for a reference standard. This is typically achieved through techniques such as recrystallization or column chromatography. newdrugapprovals.orgnih.gov For example, purification processes for dabigatran etexilate involve recrystallization from solvents like acetone (B3395972) or ethyl acetate (B1210297) to remove various impurities. nih.govgoogle.com
Qualification
Once the this compound standard is synthesized and purified, it must undergo a rigorous qualification process to confirm its identity, purity, and potency. This process establishes the material as a reference standard suitable for use in analytical testing. The qualification typically involves a combination of spectroscopic and chromatographic techniques:
Structural Elucidation: The chemical structure of the synthesized compound is unequivocally confirmed using spectroscopic methods.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound by identifying its molecular ion peak, thus confirming the correct elemental composition. actascientific.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the arrangement of atoms within the molecule, confirming the connectivity and stereochemistry of the structure.
Purity Assessment: The purity of the reference standard is determined using high-resolution chromatographic methods.
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): A validated, stability-indicating HPLC or UPLC method is used to determine the purity of the standard. researchgate.netscirp.org The area percentage of the main peak relative to any impurity peaks is calculated to establish the purity value, which should typically be >99.5%. The use of a photodiode array (PDA) detector can help in assessing peak purity. actascientific.com
Characterization of Physical Properties: Other physical properties, such as melting point and physical appearance, are also documented.
A comprehensive Certificate of Analysis (CoA) is generated upon successful qualification, documenting the identity, purity, and other relevant characteristics of the reference standard. simsonpharma.com This qualified standard can then be used for purposes such as peak identification in chromatograms and the validation of analytical methods for impurity determination in dabigatran etexilate. google.com
Control and Management of 2 Chloromethyl Dabigatran Etexilate in Pharmaceutical Context
Analytical Methodologies for Purity Assurance and Quality Control
To ensure the purity of Dabigatran (B194492) Etexilate and to quantify any impurities like 2-Chloromethyl Dabigatran Etexilate, robust and validated analytical methods are essential. The most widely used technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a UV or a mass spectrometry detector. wjpmr.comscirp.orghumanjournals.comijpar.com
RP-HPLC Methods: A typical RP-HPLC method for analyzing Dabigatran Etexilate involves a C18 column and a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (typically acetonitrile (B52724) or methanol). wjpmr.comijpar.com The method is usually run in a gradient mode to achieve good separation between the main API peak and the peaks of various impurities, which may have different polarities. wjpmr.comactascientific.com Method validation is performed according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust. scirp.orghumanjournals.com
Forced Degradation Studies: Stability-indicating methods are developed using forced degradation studies. The drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. scirp.org The analytical method must be able to separate these degradation products from the API and from process-related impurities like this compound, proving the method's specificity. scirp.org
Advanced Detection Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool used for the identification and structural characterization of unknown impurities or degradation products that may arise during synthesis or stability studies. actascientific.comnih.gov In LC-MS, after the components are separated by the HPLC, they are ionized and their mass-to-charge ratio is determined, which helps in elucidating the chemical structure of the impurity.
Table 1: Examples of RP-HPLC Methodologies for Dabigatran Etexilate Analysis
Column Mobile Phase Flow Rate (ml/min) Detector Reference Zodiac, C18, 100×4.6mm, 3.5µ Buffer: ACN: Water (Gradient) 1.0 UV at 310 nm wikipedia.org Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm A: Ammonium formate (B1220265) buffer; B: Acetonitrile (Gradient) Not Specified UV at 220 nm nih.gov Grace C18, 250 × 4.6ID, 5 micron Methanol (B129727): Water (90:10) 0.8 UV at 227 nm acs.org Shim-pack XR-ODS II, 100 x 3.0 mm, 2.2µm A: Water with 0.1% formic acid; B: Acetonitrile (Gradient) 0.3 UV at 225 nm & ESI-MS derpharmachemica.com Unisol C18, 4.6 × 150 mm, 3μm Methanol and Ammonium acetate buffer (90:10) 1.0 PDA at 226 nm
Development of Reference Standards for Related Substances
A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical procedures. For the quality control of Dabigatran Etexilate, reference standards for the API itself and for all its specified impurities, including this compound, are required. sigmaaldrich.comusp.org
The development of a reference standard for an impurity involves several key steps:
Synthesis and Isolation: The impurity must be synthesized, often through a custom route designed to specifically produce that compound, or isolated from API batches where it is present at a higher concentration. simsonpharma.comsimsonpharma.com For this compound, a potential synthetic route would involve the targeted chlorination of a suitable hydroxymethyl precursor. patsnap.comgoogle.com
Purification: The synthesized or isolated compound is then purified to the highest possible degree using techniques like preparative chromatography and recrystallization to ensure it is free from other related compounds.
Characterization and Certification: The purified compound undergoes extensive characterization to confirm its identity and purity. A range of analytical techniques are used, including:
Spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to confirm the chemical structure.
Chromatography: HPLC or Gas Chromatography (GC) to determine purity.
Other Tests: Water content (Karl Fischer), residual solvent analysis, and elemental analysis.
Once fully characterized, the compound can be established as a reference standard. These standards are made commercially available by specialized suppliers and are used by pharmaceutical quality control laboratories to accurately identify and quantify the impurity in routine API batch release testing. sigmaaldrich.comsimsonpharma.comsimsonpharma.com For instance, the United States Pharmacopeia (USP) provides reference standards for Dabigatran Etexilate and some of its related compounds, which serve as official benchmarks for quality. sigmaaldrich.comusp.org
Table 2: List of Compounds
Compound Name Full Chemical Name Dabigatran Etexilate Ethyl 3-((2-(((4-((((hexyloxy)carbonyl)amino)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carbonyl)(pyridin-2-yl)amino)propanoate This compound N-[[2-(Chloromethyl)-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine ethyl ester Dabigatran N-((2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazol-5-yl)carbonyl)-N-(pyridin-2-yl)-β-alanine N-[[2-(hydroxymethyl)-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine ethyl ester N-[[2-(hydroxymethyl)-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine ethyl ester
Q & A
Q. What synthetic pathways are used to produce 2-chloromethyl dabigatran etexilate, and how do reaction conditions influence intermediate purity?
The synthesis involves multi-step reactions, including amine formation, conjugate esterification, amidation, nitro reduction, dehalogenation, and cyclization. Key intermediates like 4-chloro-3-nitrobenzoic acid and hexyl chloroformate are critical for introducing the 2-chloromethyl moiety. Reaction optimization (e.g., pH, temperature, and catalyst selection) minimizes side products such as unreacted amines or incomplete esterification. Purity is monitored via HPLC, with critical intermediates requiring >98% purity for downstream steps .
Q. How can a stability-indicating HPLC method be developed for quantifying this compound and its impurities?
A Quality by Design (QbD) approach is recommended:
- Method Design : Use an Inertsil ODS-3V column with gradient elution (ammonium formate buffer and acetonitrile).
- Risk Assessment : Identify critical parameters (e.g., column temperature, flow rate) via failure mode analysis.
- Optimization : Employ a Face-Centered Central Composite Design (FCCD) to refine resolution and retention times.
- Validation : Validate per ICH guidelines for linearity (5–150 µg/mL), precision (RSD <2%), and robustness. Forced degradation studies (acid/base hydrolysis, oxidation) confirm method specificity by resolving degradants like neutral hydrolysis byproducts .
Q. What pharmacokinetic (PK) and pharmacodynamic (PD) parameters characterize dabigatran etexilate in healthy subjects?
- PK Profile : Linear kinetics with dose-proportional AUC. Terminal half-life: 14–17 hours (multiple dosing). Apparent volume of distribution: ~1,860 L. Renal clearance accounts for 80% of elimination.
- PD Markers : Thrombin time (TT) and ecarin clotting time (ECT) show dose-dependent prolongation (up to 29-fold and 9.5-fold, respectively). Activated partial thromboplastin time (aPTT) is less sensitive but correlates with plasma concentrations .
Q. How are degradation pathways and impurity profiles analyzed under stress conditions?
Forced degradation studies (e.g., 0.1N HCl, 3% H₂O₂, UV light) coupled with LC-MS/NMR identify major degradants. Neutral hydrolysis generates a primary impurity via ester cleavage, while oxidation forms sulfoxide derivatives. Structural elucidation confirms degradation mechanisms, such as nucleophilic substitution at the chloromethyl group .
Advanced Research Questions
Q. How can contradictory findings in meta-analyses (e.g., myocardial infarction risk vs. bleeding benefits) be reconciled?
Use stratified analysis by comparator (warfarin/enoxaparin) and dosage (110 mg vs. 150 mg BID). For example, dabigatran 150 mg BID shows a 34% higher MI risk vs. warfarin (OR 1.34, 95% CI 1.08–1.65) but reduces major bleeding (OR 0.88). Sensitivity analysis excludes trials without active comparators. Confounding variables (e.g., patient age, renal function) are adjusted via multivariate regression .
Q. What genetic polymorphisms influence dabigatran exposure and clinical outcomes?
- CES1 rs2244613 : Each minor allele reduces trough concentrations by 15% (p=1.2×10⁻⁸), lowering bleeding risk (OR 0.67, p=7×10⁻⁵).
- ABCB1 rs4148738 : Affects peak concentrations (p<9×10⁻⁸). GWAS in 2,944 patients links variants to interindividual variability. Genotyping guides dose adjustments in carriers to avoid subtherapeutic levels .
Q. What methodologies support dose tailoring based on renal function and PK/PD modeling?
- Renal Adjustment : Estimate glomerular filtration rate (eGFR) via CKD-EPI equation. Reduce dose by 50% if eGFR <50 mL/min.
- PK/PD Modeling : Bayesian forecasting integrates plasma concentrations (LC-MS/MS) and PD markers (ECT) to simulate exposure-response curves. Simulations show tailored dosing improves safety (bleeding risk ↓18%) without compromising efficacy .
Q. Which coagulation assays are optimal for monitoring dabigatran’s anticoagulant effect in research settings?
Q. How can real-world adherence to renal monitoring guidelines be evaluated in long-term studies?
Retrospective cohort studies using electronic health records assess compliance via metrics:
- Baseline renal testing (89.9% adherence).
- Annual follow-up testing (22.3% adherence).
Cox regression identifies predictors (e.g., age, ethnicity) of non-adherence. Pacific Islanders show 40% lower testing rates (p<0.05) .
Q. What isotope-labeling strategies enable precise quantification of dabigatran in biological matrices?
Deuterium-labeled analogs (e.g., [²H₇]-dabigatran) are synthesized via nitration of [²H₅]-bromobenzene, followed by Pinner reaction and cyclization. LC-MS/MS with isotope dilution achieves LOQ of 1 ng/mL, correcting for matrix effects in plasma/urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
